molecular formula C10H10O2S B14435280 (4-Methoxy-1-benzothiophen-6-yl)methanol CAS No. 82787-98-2

(4-Methoxy-1-benzothiophen-6-yl)methanol

Cat. No.: B14435280
CAS No.: 82787-98-2
M. Wt: 194.25 g/mol
InChI Key: OUPRTIKDRJAPAM-UHFFFAOYSA-N
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Description

(4-Methoxy-1-benzothiophen-6-yl)methanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group (-OCH₃) at the fourth position and a hydroxymethyl group (-CH₂OH) at the sixth position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-1-benzothiophen-6-yl)methanol typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through formylation followed by reduction. For example, formylation using formaldehyde followed by reduction with sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nucleophiles, and catalysts can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

(4-Methoxy-1-benzothiophen-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzothiophen-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

    Benzothiophene: The parent compound without the methoxy and hydroxymethyl groups.

    (4-Methoxy-1-benzothiophen-7-yl)methanol: A positional isomer with the methoxy group at the seventh position.

    Sertaconazole: A benzothiophene derivative with antifungal properties.

Uniqueness: (4-Methoxy-1-benzothiophen-6-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxymethyl groups provides opportunities for diverse chemical modifications and applications.

Properties

CAS No.

82787-98-2

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(4-methoxy-1-benzothiophen-6-yl)methanol

InChI

InChI=1S/C10H10O2S/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5,11H,6H2,1H3

InChI Key

OUPRTIKDRJAPAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=CC(=C1)CO

Origin of Product

United States

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